molecular formula C15H11Cl2FN4O2 B11083865 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11083865
M. Wt: 369.2 g/mol
InChI Key: KJTZSRYMZZAFMI-UHFFFAOYSA-N
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Description

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with a hydrazino group linked to a dichloropyridyl moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium acetate, and bases like sodium carbonate in a solvent mixture of water and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the hydrazino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridyl and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H11Cl2FN4O2

Molecular Weight

369.2 g/mol

IUPAC Name

3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H11Cl2FN4O2/c16-8-5-11(17)14(19-7-8)21-20-12-6-13(23)22(15(12)24)10-3-1-9(18)2-4-10/h1-5,7,12,20H,6H2,(H,19,21)

InChI Key

KJTZSRYMZZAFMI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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